2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid
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Overview
Description
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
DWADYZCPVLAXOZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1CC(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1CC(=O)O |
Origin of Product |
United States |
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